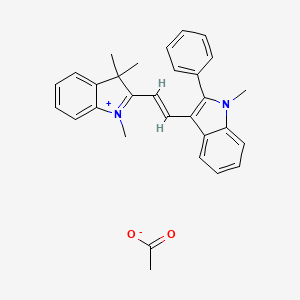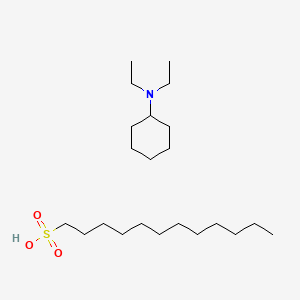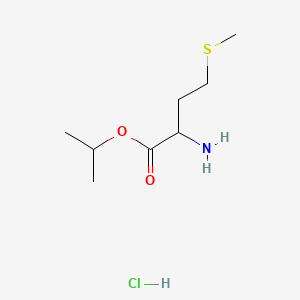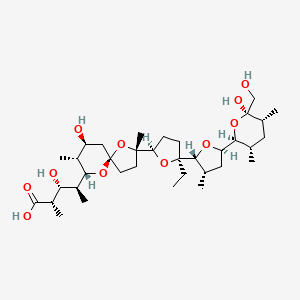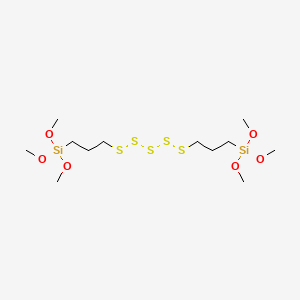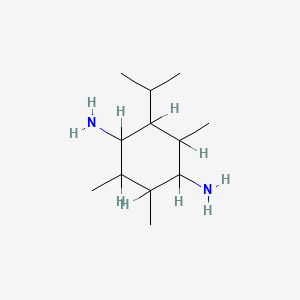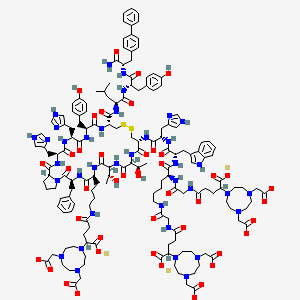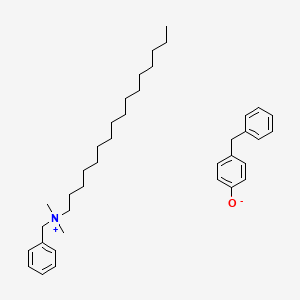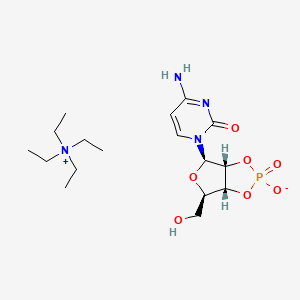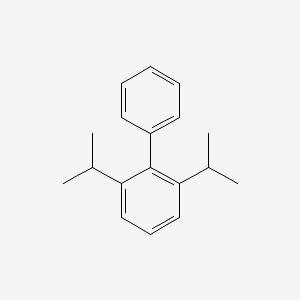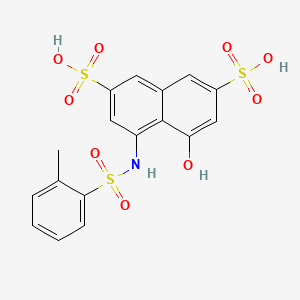
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is a complex organic compound with significant applications in various industries. It is known for its unique chemical structure, which includes a naphthalene core substituted with hydroxy, sulphonyl, and amino groups. This compound is often used in the production of dyes and pigments due to its ability to impart vibrant colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid typically involves multiple steps, starting from naphthalene. The process includes sulphonation, nitration, reduction, and further functionalization to introduce the hydroxy and amino groups. For example, naphthalene can be sulphonated using fuming sulfuric acid to produce naphthalene trisulphonic acid, which is then nitrated and reduced to form the amino derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amino groups.
Substitution: The sulphonyl and amino groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, iron powder.
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amino-substituted naphthalene compounds .
科学研究应用
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and optical brighteners
作用机制
The mechanism of action of 4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid involves its interaction with various molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The sulphonyl group can enhance the compound’s solubility and stability, facilitating its use in various applications .
相似化合物的比较
Similar Compounds
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Similar structure but lacks the methylphenylsulphonyl group.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains a methylamino group instead of the methylphenylsulphonyl group
Uniqueness
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is unique due to the presence of the methylphenylsulphonyl group, which imparts distinct chemical properties and enhances its applicability in various fields. This group increases the compound’s solubility and stability, making it more suitable for industrial and research applications .
属性
CAS 编号 |
71750-41-9 |
|---|---|
分子式 |
C17H15NO9S3 |
分子量 |
473.5 g/mol |
IUPAC 名称 |
4-hydroxy-5-[(2-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H15NO9S3/c1-10-4-2-3-5-16(10)28(20,21)18-14-8-12(29(22,23)24)6-11-7-13(30(25,26)27)9-15(19)17(11)14/h2-9,18-19H,1H3,(H,22,23,24)(H,25,26,27) |
InChI 键 |
RNYIFEPXNWWHGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



